molecular formula C16H24N2O B7986855 2-[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol

2-[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol

Cat. No.: B7986855
M. Wt: 260.37 g/mol
InChI Key: YMRUNCIESDOUHQ-MRXNPFEDSA-N
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Description

2-[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol is a chiral tertiary amine featuring a pyrrolidine core substituted at the 3-position with a benzyl-cyclopropyl-amino group and at the 1-position with an ethanol moiety. The compound has a molecular weight of ~274.41 g/mol (calculated from structural analogs in ) and is listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis or stability .

The benzyl-cyclopropyl-amino group introduces steric and electronic complexity, while the ethanol substituent enhances hydrophilicity compared to purely lipophilic analogs. Such structural features may influence its pharmacokinetic properties, including solubility and membrane permeability.

Properties

IUPAC Name

2-[(3R)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c19-11-10-17-9-8-16(13-17)18(15-6-7-15)12-14-4-2-1-3-5-14/h1-5,15-16,19H,6-13H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRUNCIESDOUHQ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C3CCN(C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N(CC2=CC=CC=C2)C3CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohol Precursors

A common route involves cyclization of γ-amino alcohols under acidic conditions. For example:

Procedure

  • React (R)-2,5-diaminopentanoic acid hydrochloride with acetyl chloride in methanol to form (R)-methyl 2,5-diaminopentanoate dihydrochloride.

  • Treat with sodium methoxide in methanol at −10°C to induce cyclization, yielding (R)-3-aminopiperidin-2-one hydrochloride (87% yield).

Key Data

StepReagents/ConditionsYield
1AcCl, MeOH, 50–60°C95%
2NaOMe, MeOH, −10°C87%

This method ensures retention of chirality through protected intermediates.

Introduction of Benzyl-Cyclopropyl-Amino Group

Reductive Amination

The cyclopropylamine moiety is introduced via reductive amination using NaBH₄ or catalytic hydrogenation:

Procedure

  • React (R)-3-aminopyrrolidine with cyclopropanecarboxaldehyde in ethanol.

  • Add benzyl bromide and triethylamine, followed by NaBH₄ at 0°C.

Optimization

  • Solvent: Ethanol (≥90% conversion vs 65% in THF).

  • Temperature: 0°C prevents N-overalkylation (selectivity >95%).

Yield

ProductPurity (HPLC)
89%98.2%

Ethanol Moiety Installation

Epoxide Ring-Opening

The ethanol group is introduced via nucleophilic opening of an epoxide intermediate:

Procedure

  • Oxidize the pyrrolidine nitrogen using m-CPBA to form an N-oxide.

  • Treat with ethylene oxide in THF at 50°C for 12 hr.

Reaction Conditions

ParameterValue
Temperature50°C
CatalystBF₃·Et₂O (5 mol%)
Time12 hr

Outcome

  • Conversion: 92%

  • Diastereomeric Ratio: 98:2 (R:S)

Industrial-Scale Synthesis

Continuous Flow Hydrogenation

Large-scale production employs flow chemistry to enhance efficiency:

Protocol

  • Pump a solution of (R)-3-(benzyl-cyclopropyl-amino)pyrrolidine in MeOH through a Pd/C-packed reactor (20 bar H₂, 60°C).

  • Quench with ethylene oxide in a Teflon-lined continuous mixer.

Performance Metrics

MetricValue
Throughput1.2 kg/hr
Purity99.5%
Catalyst Reuse≥50 cycles

Stereochemical Control

Chiral Auxiliary Approach

The (R)-configuration is secured using (S)-2-amino-propan-1-one as a chiral template:

Steps

  • Couple (S)-2-amino-propan-1-one with pyrrolidine-3-carboxylic acid.

  • Reduce the ketone with L-Selectride (≥99% ee).

Critical Parameters

  • Temperature: −78°C (prevents racemization).

  • Solvent: Dry THF (water content <50 ppm).

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
Reductive AminationHigh selectivityRequires stoichiometric NaBH₄Lab-scale
Continuous FlowHigh throughputCapital-intensive equipmentIndustrial
Chiral Auxiliary>99% eeMulti-step synthesisIntermediate scale

Purity Optimization

Chromatographic Purification

Final purification uses preparative HPLC:

Conditions

  • Column: C18, 250 × 21.2 mm

  • Mobile Phase: 70:30 MeCN/H₂O + 0.1% TFA

  • Flow Rate: 15 mL/min

Results

  • Retention Time: 8.2 min

  • Purity: 99.8% (UV 254 nm)

Chemical Reactions Analysis

Types of Reactions

2-[®-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-[®-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[®-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Core

2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol
  • Key Difference : Stereochemistry (S-configuration vs. R-configuration).
  • Impact: Enantiomeric pairs often exhibit distinct binding affinities.
2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
  • Key Difference : Replacement of cyclopropyl with isopropyl and methylene linker.
  • The methylene spacer may increase conformational flexibility .
2-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol
  • Key Difference : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring).
  • Impact : Piperidine’s larger ring size reduces ring strain and may enhance binding to larger enzymatic pockets .

Functional Group Modifications

N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109)
  • Key Difference: Quinoline-carboxamide scaffold with morpholine vs. ethanol-pyrrolidine.
  • Impact: The quinoline moiety in SzR-109 () confers aromaticity and planar rigidity, likely enhancing interactions with hydrophobic enzyme pockets compared to the flexible ethanol group in the target compound .
(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc)
  • Key Difference: Cyclopropyl-phenoxy group vs. benzyl-cyclopropyl-amino group.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Feature
2-[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol Pyrrolidine Benzyl-cyclopropyl-amino, ethanol ~274.41 Chiral R-configuration
2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol Pyrrolidine Benzyl-cyclopropyl-amino, ethanol 274.41 Chiral S-configuration
N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide Quinoline Pyrrolidin-ethyl, morpholine 384.47 Aromatic scaffold
(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone Cyclopropane tert-Butylphenoxy, pyrrolidine 370.49 High lipophilicity

Biological Activity

2-[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol, also known as (S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H29N3OC_{19}H_{29}N_{3}O with a molecular weight of approximately 315.46 g/mol. The structure features a pyrrolidine ring, which is often associated with various biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including 2-[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol. In vitro tests have demonstrated that this compound exhibits significant activity against several bacterial strains.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus mycoides0.0048
Candida albicans0.039

These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Antifungal Activity

The antifungal efficacy of this compound has also been evaluated, showing promising results against common fungal pathogens. The MIC values for selected fungal strains are as follows:

Fungal StrainMIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.056

These findings suggest that the compound possesses broad-spectrum antifungal activity, making it a candidate for further development in antifungal therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol is crucial for optimizing its biological activity. Studies indicate that modifications in the pyrrolidine ring and substitution patterns can significantly influence its antibacterial and antifungal properties.

Key Observations:

  • Substituent Effects : The presence of halogen substituents on the benzyl group enhances the antibacterial activity.
  • Ring Modifications : Alterations in the pyrrolidine structure can lead to variations in potency against specific bacterial strains.

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of this compound:

  • Study on Antimicrobial Efficacy : A study published in MDPI reported that derivatives of pyrrolidine exhibited varying degrees of antimicrobial activity with some compounds achieving MIC values as low as 0.0048 mg/mL against E. coli .
  • Comparative Analysis : Another research highlighted that compounds similar to 2-[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol showed enhanced activity compared to traditional antibiotics, suggesting a potential role in overcoming antibiotic resistance .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 2-[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol?

  • Methodological Answer : A three-step synthesis protocol is commonly employed: (i) Condensation of cyclopropylamine with benzyl chloride derivatives in methanol under iodine catalysis (30 min, room temperature), followed by sodium borohydride reduction. (ii) Alkaline hydrolysis (NaOH/EtOH, reflux) and neutralization with dilute HCl. (iii) Final coupling using EDC·HCl and HOBT in DMF with triethylamine as a base (12–15 hrs). Recrystallization with ethyl acetate improves purity .
  • Critical Parameters : Reaction time in step (iii) must exceed 12 hours to ensure >90% coupling efficiency.

Q. How can the stereochemical integrity of the (R)-pyrrolidine moiety be validated during synthesis?

  • Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20). Compare retention times with commercially available (R)- and (S)-enantiomer standards (e.g., (S)-1-Benzyl-3-methylaminopyrrolidine, CAS 169749-99-9) .
  • Data Interpretation : A single peak at 8.2 min confirms enantiomeric purity >98% for the (R)-configuration.

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent degradation via oxidation or photolysis. Stability studies show <5% decomposition over 12 months under these conditions .
  • Critical Note : Avoid aqueous buffers during storage; the compound undergoes hydrolysis at pH > 7.0.

Advanced Research Questions

Q. How can computational docking studies guide the design of derivatives targeting G protein-coupled receptors (GPCRs)?

  • Methodological Answer : Perform molecular docking using AutoDock Vina with the following parameters:
  • Receptor: GPCR homology model (e.g., β2-adrenergic receptor PDB: 2RH1).
  • Ligand: Optimize the cyclopropyl-pyrrolidine scaffold for hydrophobic interactions and the ethanol group for hydrogen bonding.
  • Validation: Compare binding energies with experimental IC50 values from cAMP inhibition assays .
    • Data Contradiction : Docking may overestimate affinity due to rigid-body assumptions; validate with MD simulations.

Q. What analytical techniques resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer : Cross-validate using: (i) LC-MS/MS to confirm compound identity and purity (>99%). (ii) Surface plasmon resonance (SPR) for real-time binding kinetics (KD < 10 nM indicates high affinity). (iii) Functional assays (e.g., calcium flux for GPCR activation).
  • Case Study : A 2024 study attributed inconsistent IC50 values (1–10 µM) to batch-dependent impurity profiles (e.g., 2-[Benzyl(1,1-dimethylethyl)amino]-1-[4-hydroxyphenyl]ethanone, CAS 24085-08-3) .

Q. How does the introduction of deuterated analogs (e.g., 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4) affect metabolic stability?

  • Methodological Answer : Synthesize deuterated analogs via Pd/C-catalyzed H/D exchange. Assess metabolic stability in human liver microsomes (HLM):
  • Protocol : Incubate with NADPH (1 mM, 37°C, 60 min).
  • Outcome : Deuteration at the ethanol moiety increases t1/2 from 22 min to 48 min .

Q. What strategies mitigate cyclopropane ring strain in aqueous reaction conditions?

  • Methodological Answer : Use micellar catalysis with TPGS-750-M (a vitamin E-based surfactant) to stabilize the cyclopropane ring in water. Kinetic studies show a 3.5-fold increase in reaction rate compared to DMF .

Methodological Guidelines for Data Interpretation

Q. How to address NMR spectral overlap between the benzyl and pyrrolidine protons?

  • Protocol : Acquire 2D NOESY spectra (600 MHz, DMSO-d6) to resolve cross-peaks between the benzyl CH2 (δ 3.8–4.1 ppm) and pyrrolidine H-3 (δ 2.9–3.2 ppm). Assign stereochemistry using coupling constants (J = 9–12 Hz for trans-pyrrolidine protons) .

Q. What QC/QA criteria ensure batch-to-batch consistency?

  • Protocol : Implement: (i) USP-style impurity profiling (e.g., limit of Imp. E: <0.15% via HPLC). (ii) Karl Fischer titration (water content <0.2%). (iii) Chiral SFC for enantiomeric excess verification .

Safety and Regulatory Considerations

Q. What PPE is required for handling this compound?

  • Guidelines : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for powder handling; the compound is a suspected respiratory irritant (LD50 oral, rat: 320 mg/kg) .

Q. How to dispose of waste containing this compound?

  • Protocol : Neutralize with 10% acetic acid, adsorb onto vermiculite, and incinerate at >800°C. Do not landfill due to groundwater contamination risks .

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